molecular formula C20H23NO B1609153 (E)-10-Hydroxyamitriptyline CAS No. 64520-05-4

(E)-10-Hydroxyamitriptyline

Cat. No.: B1609153
CAS No.: 64520-05-4
M. Wt: 293.4 g/mol
InChI Key: GHWBJXOKAFHZAI-SFQUDFHCSA-N
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Description

(E)-10-Hydroxyamitriptyline is a chemical compound that belongs to the class of tricyclic antidepressants. It is a derivative of amitriptyline, which is widely used in the treatment of depression and other mood disorders. The compound is characterized by the presence of a hydroxyl group at the 10th position of the amitriptyline structure, which significantly influences its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-10-Hydroxyamitriptyline typically involves the hydroxylation of amitriptyline. This can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a specific range to ensure the selective hydroxylation at the 10th position.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the hydroxylation process is optimized for yield and purity. The process includes steps such as the preparation of the reaction mixture, the addition of oxidizing agents, and the purification of the final product through techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-10-Hydroxyamitriptyline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to amitriptyline.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents in an organic solvent.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of amitriptyline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-10-Hydroxyamitriptyline has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of hydroxylation on tricyclic antidepressants.

    Biology: Investigated for its interactions with biological targets such as neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic effects in treating mood disorders and its pharmacokinetic properties.

    Industry: Utilized in the development of new antidepressant drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of (E)-10-Hydroxyamitriptyline involves its interaction with neurotransmitter receptors in the brain. The hydroxyl group enhances its binding affinity to certain receptors, leading to increased inhibition of neurotransmitter reuptake. This results in elevated levels of neurotransmitters like serotonin and norepinephrine in the synaptic cleft, which helps alleviate symptoms of depression. The compound also interacts with other molecular targets and pathways involved in mood regulation.

Comparison with Similar Compounds

(E)-10-Hydroxyamitriptyline is unique compared to other tricyclic antidepressants due to the presence of the hydroxyl group. This structural modification enhances its pharmacological properties, making it more effective in certain therapeutic applications. Similar compounds include:

    Amitriptyline: The parent compound without the hydroxyl group.

    Nortriptyline: A metabolite of amitriptyline with a similar structure but different pharmacological profile.

    Imipramine: Another tricyclic antidepressant with a different substitution pattern.

Properties

IUPAC Name

(2E)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWBJXOKAFHZAI-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873786
Record name (E)-10-Hydroxyamitriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64520-05-4
Record name 10-Hydroxyamitriptyline, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064520054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-10-Hydroxyamitriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-HYDROXYAMITRIPTYLINE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8646K54I21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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